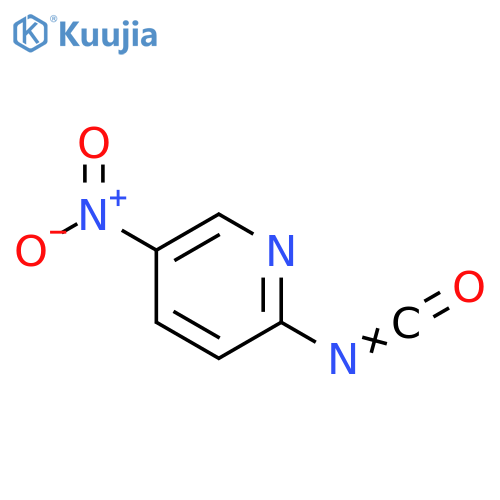Cas no 852102-21-7 (2-isocyanato-5-nitropyridine)

2-isocyanato-5-nitropyridine structure
商品名:2-isocyanato-5-nitropyridine
2-isocyanato-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-isocyanato-5-nitro-Pyridine
- 2-isocyanato-5-nitropyridine
- Pyridine, 2-isocyanato-5-nitro-
-
- インチ: 1S/C6H3N3O3/c10-4-8-6-2-1-5(3-7-6)9(11)12/h1-3H
- InChIKey: VYUISFNMVNYZGU-UHFFFAOYSA-N
- ほほえんだ: C1(N=C=O)=NC=C([N+]([O-])=O)C=C1
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 299.1±25.0 °C(Predicted)
- 酸性度係数(pKa): -1.79±0.22(Predicted)
2-isocyanato-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844725-0.5g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1844725-10g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1844725-1g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1844725-2.5g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1844725-0.05g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1844725-0.1g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1844725-1.0g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1844725-5.0g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1844725-10.0g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1844725-0.25g |
2-isocyanato-5-nitropyridine |
852102-21-7 | 0.25g |
$774.0 | 2023-09-19 |
2-isocyanato-5-nitropyridine 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
852102-21-7 (2-isocyanato-5-nitropyridine) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
